REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[O:22]1[CH:26]=[CH:25][C:24]([C:27]([OH:29])=[O:28])=[CH:23]1>C(O)(=O)C>[Br:1][C:26]1[O:22][CH:23]=[C:24]([C:27]([OH:29])=[O:28])[CH:25]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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14.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetic acid was evaporated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in dichloromethane (50 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by HPLC (gradient
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CO1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |